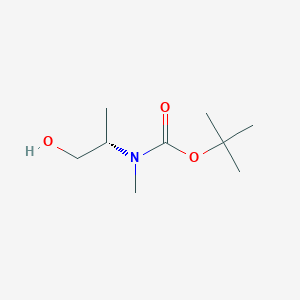

N-Boc-(S)-2-(methylamino)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXAYUSJHQWOO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of N Boc S 2 Methylamino Propan 1 Ol in Asymmetric Synthesis and Catalysis

Chiral Ligand Design and Coordination Chemistry for Catalytic Asymmetric Reactions

The development of chiral ligands that can effectively coordinate with metal centers is a cornerstone of asymmetric catalysis. The 1,2-amino alcohol motif present in N-Boc-(S)-2-(methylamino)propan-1-ol is ideal for forming stable five-membered chelate rings with various metal atoms. Upon deprotection of the Boc group, the resulting secondary amine and the primary alcohol can act as a bidentate N,O-ligand. This coordination geometry creates a well-defined, rigid chiral environment around the metal's active site, enabling high levels of stereo-induction in a variety of catalytic reactions.

Utilization in Enantioselective Organometallic Additions (e.g., diethylzinc (B1219324) to aldehydes)

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral β-amino alcohols are among the most successful ligands for promoting the addition of diethylzinc to aldehydes, yielding valuable chiral secondary alcohols. Research has shown that ligands derived from β-amino alcohols can catalyze this transformation with exceptional levels of enantioselectivity. nih.gov

For instance, various N-substituted β-amino alcohols have been evaluated as catalysts in the reaction between diethylzinc and benzaldehyde. The structural features of the ligand, such as the steric bulk of substituents on the nitrogen and the carbinol carbon, significantly influence the catalytic activity and the degree of enantioselectivity. nih.gov In studies using related N-sulfonylated β-amino alcohols with titanium(IV), enantiomeric excesses (ee) of up to 99% have been achieved for the synthesis of (R)-secondary alcohols from aromatic aldehydes. nih.gov Similarly, a novel β-amino disulfide ligand derived from L-proline has been shown to be highly effective, yielding products with up to 99% ee. capes.gov.br While direct studies on this compound are not extensively documented in this specific context, the consistent success of structurally similar β-amino alcohols underscores its potential. The (S)-configuration of the core alaninol structure is expected to favor the formation of the corresponding (S)-alcohol product.

Table 1: Performance of Analogous β-Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde This table presents data from reactions using ligands structurally related to this compound to illustrate the typical efficacy of this ligand class.

| Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Phenylfluorenyl β-amino alcohol | Ligand/Et₂Zn | High | up to 97% | nih.gov |

| N-Sulfonylated β-amino alcohol | Ti(O-i-Pr)₄/Ligand | Good | up to 99% | nih.gov |

| β-Amino disulfide from L-proline | Ligand/Et₂Zn | Good | up to 99% | capes.gov.br |

| Carbohydrate-derived β-amino alcohol | Ti(O-i-Pr)₄/Ligand | up to 100% | up to 96% | mdpi.com |

Application in Polymer-Immobilized Catalytic Systems for Asymmetric Transformations

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive chiral catalyst after the reaction. Immobilizing the catalyst onto a solid support, such as a polymer resin, addresses this issue, facilitating easier purification and potential for catalyst recycling. researchgate.net Chiral catalysts derived from amino acids and their derivatives are well-suited for this approach.

For example, L-proline and its derivatives have been successfully immobilized on various polymer backbones, including polystyrene and poly(2-oxazoline). researchgate.netmdpi.com These polymer-supported organocatalysts have demonstrated high efficiency and stereoselectivity in asymmetric aldol (B89426) and Mannich reactions, sometimes showing comparable or even improved performance over their non-immobilized counterparts. mdpi.comnih.gov The polymer support can create a specific microenvironment around the catalytic site that positively influences the reaction outcome. researchgate.net Given that this compound is derived from L-alanine, it is an excellent candidate for similar immobilization strategies. The terminal hydroxyl group or the N-methylamino group (after Boc deprotection) can serve as an anchor point for covalent attachment to a functionalized polymer support, creating a recyclable catalyst for asymmetric transformations.

Chiral Auxiliary Functionality in Stereoselective Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Amino alcohols are a well-established class of chiral auxiliaries. researchgate.net

Diastereoselective Control in Amino Acid and Peptide Mimetic Synthesis

This compound is derived from the natural amino acid L-alanine, making it an intrinsically valuable building block for the synthesis of modified peptides and peptide mimetics. nih.govresearchgate.net In peptide synthesis, the incorporation of non-standard amino acids or amino acid analogues is a common strategy to enhance properties like metabolic stability or conformational rigidity. When used as a building block, the defined stereocenter of this compound can exert diastereoselective control over the formation of adjacent stereocenters during chain elongation or modification. The Boc protecting group is standard in peptide synthesis and is readily removed under mild acidic conditions, compatible with many synthetic strategies. researchgate.net The synthesis of peptidomimetics, such as those containing reduced amide bonds or other isosteres, often relies on chiral building blocks like this compound to ensure the final product has the correct stereochemistry. sigmaaldrich.com

Role in the Stereocontrolled Construction of Nitrogen-Containing Heterocycles and Advanced Scaffolds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.com The stereocontrolled synthesis of these rings is a major focus of organic chemistry. Chiral building blocks derived from the "chiral pool," such as this compound, provide a reliable way to introduce chirality into these structures. The compound can serve as a precursor for various N-heterocycles through cyclization reactions. For instance, intramolecular reactions involving the alcohol and amine functionalities (or derivatives thereof) can lead to the formation of chiral piperidines, pyrrolidines, or oxazolidinones. researchgate.net

Research has shown that N-Boc protected amines can undergo efficient cyclization reactions. organic-chemistry.org Furthermore, related compounds like N-Boc-2-amino-2-methyl-1-propanol are used as precursors for diamine derivatives, which are themselves used to synthesize inhibitors of KCa3.1 potassium channels, a class of biologically active heterocyclic compounds. The inherent (S)-chirality of the starting material directs the stereochemical outcome of the cyclization, providing access to enantiomerically enriched heterocyclic targets. nih.gov

Building Block for Complex Chiral Synthetic Intermediates

Beyond its role in catalysis and as a chiral auxiliary, this compound is fundamentally a versatile chiral building block. cymitquimica.com It provides a synthetically useful three-carbon unit with defined stereochemistry and orthogonally protected functional groups (a Boc-protected amine and a primary alcohol). The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid, while the hydroxyl group can be oxidized, converted to a leaving group, or used in nucleophilic additions. This functional handle allows for its incorporation into larger, more complex molecules. For example, it can be a key starting material in the total synthesis of natural products or active pharmaceutical ingredients that contain a chiral aminopropanol (B1366323) fragment. Its commercial availability as an enantiopure compound makes it an attractive starting point for synthetic campaigns, saving steps and avoiding costly resolution or asymmetric synthesis procedures later on. achemblock.com

Preparation of Methylated Peptide Analogs with Defined Stereochemistry

N-methylation of peptide backbones is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. This modification can lead to increased metabolic stability, improved membrane permeability, and controlled conformation. The synthesis of N-methylated peptides relies on the availability of enantiomerically pure N-methylated amino acids. This compound is a key precursor for the synthesis of N-Boc-N-methyl-L-alanine, which can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. nih.govyoutube.com

The synthetic route involves the oxidation of the primary alcohol in this compound to a carboxylic acid. This transformation is typically achieved using a variety of oxidizing agents under controlled conditions to avoid racemization of the chiral center. Once the N-Boc-N-methyl-L-alanine is obtained, it can be used in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for preventing unwanted side reactions during the peptide coupling steps. youtube.com After coupling, the Boc group can be selectively removed under acidic conditions, allowing for the subsequent addition of the next amino acid in the peptide sequence. uci.edu This iterative process enables the construction of peptide analogs containing N-methyl-L-alanine at specific positions, thereby imparting desired characteristics to the final molecule. nih.gov

Table 1: Representative Oxidation Conditions for the Conversion of Alcohols to Carboxylic Acids

| Oxidizing Agent(s) | Solvent(s) | Typical Temperature | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | General Oxidation |

| TEMPO/NaOCl | Dichloromethane (B109758)/Water | 0 °C to RT | General Oxidation |

| PCC, then Jones Reagent | Dichloromethane, then Acetone | RT, then 0 °C to RT | General Oxidation |

| RuCl₃/NaIO₄ | Acetonitrile/Water/CCl₄ | 0 °C to RT | General Oxidation |

Note: The specific conditions for the oxidation of this compound would require experimental optimization to ensure high yield and retention of stereochemical integrity.

Synthesis of α-Substituted Alanine (B10760859) Derivatives Utilizing Chiral Precursors

α-Substituted alanine derivatives are non-proteinogenic amino acids that are of significant interest in the development of novel pharmaceuticals and as tools for studying biological processes. The introduction of a substituent at the α-position can induce specific conformational constraints in peptides and other bioactive molecules. This compound can serve as a chiral precursor for the synthesis of certain α-substituted alanine derivatives.

One plausible synthetic strategy involves the activation of the primary hydroxyl group of this compound to a good leaving group, such as a tosylate or mesylate. This is followed by a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired α-substituent. Subsequent oxidation of the resulting intermediate would then yield the target α-substituted N-methyl-alanine derivative. The stereochemistry at the C2 position of the starting material directs the stereochemistry of the final product. The synthesis of various substituted alanine derivatives has been reported through methods like the Michael addition to dehydroalanine (B155165) derivatives. researchgate.netuminho.pt While not directly starting from this compound, these methods highlight the importance of chiral precursors in accessing enantiomerically enriched α-substituted alanines.

Generation of Enantiomerically Enriched Phosphorus-Containing Bioactive Scaffolds

Organophosphorus compounds, particularly those containing phosphorus in a chiral environment, exhibit a wide range of biological activities and are important components of many pharmaceuticals and agrochemicals. The synthesis of enantiomerically enriched phosphorus-containing scaffolds is a significant area of research. Chiral amino alcohols are known to be effective chiral auxiliaries and precursors in the synthesis of chiral phosphorus ligands and other P-chiral compounds. researchgate.netsigmaaldrich.com

This compound, with its defined stereocenter, can be envisioned as a valuable starting material for the synthesis of chiral phosphine (B1218219) ligands or phosphonate (B1237965) derivatives. For instance, the hydroxyl group can be phosphinylated to introduce a phosphorus moiety. The resulting compound could then be further elaborated. The chiral center proximal to the phosphorus atom can induce asymmetry in reactions where these compounds are used as ligands for transition metal catalysts. The development of new chiral phosphorus ligands is crucial for advancing the field of asymmetric hydrogenation and other catalytic transformations. sigmaaldrich.com While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of using chiral amino alcohols to create chiral phosphorus compounds are well-established.

Precursor Role in Advanced Chiral Amine and Amino Alcohol Scaffolds for Synthetic Routes

Chiral amines and amino alcohols are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals, natural products, and chiral catalysts. nih.gov this compound is itself a valuable chiral amino alcohol, and it can also serve as a starting point for the synthesis of other advanced chiral scaffolds.

One important class of such scaffolds is chiral 1,2-diamines, which are widely used as ligands in asymmetric catalysis and are present in numerous biologically active compounds. nih.govrsc.orgua.es A potential synthetic route from this compound to a chiral 1,2-diamine would involve the conversion of the primary alcohol to an amine. This could be achieved through a two-step process of mesylation or tosylation of the alcohol, followed by nucleophilic substitution with an amine source, such as sodium azide, and subsequent reduction. This transformation would yield a chiral 1,2-diamine with a defined stereochemistry derived from the starting material. The ability to synthesize such chiral diamines is of great interest for the development of new asymmetric catalysts. ua.es

Mechanistic Investigations and Stereochemical Elucidation in Reactions Involving N Boc S 2 Methylamino Propan 1 Ol

Understanding Stereochemical Outcomes and Enantioselectivity Control

The inherent chirality of N-Boc-(S)-2-(methylamino)propan-1-ol, originating from the stereocenter at the C2 position, plays a critical role in directing the stereochemical course of reactions. This control is exerted through various non-covalent interactions in transition states, which ultimately determine the enantioselectivity of the products.

The predictability of stereochemical outcomes in reactions utilizing chiral compounds like this compound hinges on the analysis of transition-state (TS) geometries. In asymmetric catalysis, the chiral catalyst or substrate creates a chiral environment that energetically favors one transition state over its diastereomeric counterpart. This energy difference dictates the enantiomeric excess (e.e.) of the product.

For instance, in asymmetric cycloaddition reactions, such as the inverse-electron-demand hetero-Diels-Alder reaction, chiral Brønsted acids can be used to catalyze the reaction between an olefin and an in situ generated N-Boc-formaldimine. nih.govacs.org The enantioselectivity of such reactions is rationalized by the specific geometry of the enantiodetermining transition state. nih.gov The catalyst and substrates assemble into a highly organized TS where steric and electronic interactions guide the approach of the reactants. The bulky N-Boc group, along with the chiral backbone derived from an amino alcohol, forces the incoming reaction partner into a specific orientation to minimize steric hindrance, leading to high levels of chiral induction. Mechanistic investigations, including kinetic analysis and isotope labeling studies, support a concerted [4 + 2]-cycloaddition pathway. nih.gov The formation of a key oxazinium intermediate is proposed, and the stereochemistry of the final product is set during the formation of this intermediate. nih.govacs.orgfigshare.com

Biocatalysis offers a powerful method for achieving high enantioselectivity due to the intricate three-dimensional active sites of enzymes. While specific biocatalytic transformations involving this compound are not extensively detailed in the provided literature, the principles of stereopreference and enantiotopicity are broadly applicable. Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit remarkable enantioselectivity. uni-pannon.hu

In a typical biocatalytic reduction of a prochiral ketone, the enzyme's active site binds the substrate in a preferred orientation. This binding is governed by multiple interactions between the substrate and the amino acid residues of the enzyme. The enzyme can distinguish between the two enantiotopic faces of the carbonyl group, and the co-factor (e.g., NADH or NADPH) delivers a hydride to only one of these faces, leading to the formation of a single enantiomer of the alcohol. The enantioselectivity of such processes is often exceptionally high. For example, the use of a recombinant horse-liver ADH has shown outstanding enantioselectivity in the synthesis of chiral alcohols. uni-pannon.hu The enzyme's ability to control the stereochemical outcome is a result of its evolution to catalyze reactions with high specificity.

Elucidation of Reaction Pathways and Characterization of Reactive Intermediates

Investigating reaction pathways and the transient species formed during a reaction is fundamental to understanding and optimizing chemical transformations. Reactions involving this compound can proceed through several key reactive intermediates.

The tert-butoxycarbonyl (Boc) protecting group is generally known for its stability under many conditions and its facile removal under mild acidic conditions. researchgate.net However, the N-Boc group itself can participate in reactions, particularly under basic or thermal conditions, through the formation of an isocyanate intermediate. researchgate.netrsc.org The mechanism is believed to involve the deprotonation of the carbamate (B1207046) N-H proton by a strong base, followed by the elimination of the tert-butoxide anion. researchgate.net The steric strain associated with the bulky tert-butyl group facilitates the departure of the tert-butoxide, leading to the formation of the highly reactive isocyanate. researchgate.net

This isocyanate intermediate can then be trapped by various nucleophiles. For example, reaction with an alcohol would yield a different carbamate, while reaction with an amine would produce a urea (B33335) derivative. researchgate.net The reactivity of isocyanates is influenced by the electronic nature of their substituents; electron-withdrawing groups enhance the electrophilicity and reactivity of the central carbon atom. rsc.org This pathway represents an alternative reactivity pattern for N-Boc protected amines that deviates from simple deprotection.

Table 1: Reactivity of Isocyanate Intermediates

| Reactant | Product Type |

|---|---|

| Alcohol | Carbamate |

| Amine | Urea |

This table illustrates the general reactivity of isocyanate intermediates with common nucleophiles.

The 1,2-amino alcohol structure of this compound makes it a suitable precursor for the formation of a reactive aziridinium (B1262131) ion. Aziridinium ions are three-membered heterocyclic cations that serve as versatile intermediates in synthesis. rsc.orgmdpi.com The formation typically involves converting the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent intramolecular nucleophilic attack by the adjacent nitrogen atom displaces the leaving group, forming the strained three-membered ring. mdpi.com

The enantiopure nature of the starting amino alcohol allows for the synthesis of optically active aziridinium ions. rsc.orgmdpi.com These ions are highly electrophilic and readily undergo ring-opening upon attack by a wide range of nucleophiles. rsc.orgnih.gov The regioselectivity of the ring-opening is a key feature. Attack at the less substituted carbon (pathway "a") is often favored, but the outcome can depend on the nature of the substituents and the reaction conditions. nih.gov This sequence of aziridinium ion formation and stereospecific ring-opening provides a reliable method for the synthesis of a variety of enantiomerically enriched amino compounds. rsc.org

Table 2: Regioselectivity in Aziridinium Ion Ring-Opening

| Pathway | Site of Nucleophilic Attack | Product Type |

|---|---|---|

| a | Less substituted carbon | Linear amino derivative |

This table outlines the possible regiochemical outcomes of nucleophilic attack on a substituted aziridinium ion.

Asymmetric cycloaddition reactions are a cornerstone of modern organic synthesis for constructing cyclic molecules with high stereocontrol. In reactions involving N-Boc protected species, mechanistic studies have pointed to the involvement of cationic intermediates like oxazinium ions. nih.govnih.gov For example, in a highly enantioselective hetero-Diels-Alder reaction catalyzed by a confined Brønsted acid, an N-Boc-formaldimine (generated in situ) reacts with an olefin. nih.govacs.orgfigshare.com

Mechanistic investigations, including kinetic studies and isotope labeling, suggest that the reaction proceeds through a concerted [4 + 2] cycloaddition. nih.gov The catalytic cycle is initiated by the protonation of the N-Boc precursor, leading to an iminium ion. nih.gov This electrophilic species then undergoes a concerted, enantioselective cycloaddition with the alkene to form a second key intermediate, a six-membered oxazinium ion. nih.gov The final product, an oxazinanone, is then formed, serving as a valuable precursor to 1,3-amino alcohols. nih.govacs.org The high enantioselectivity observed is attributed to the highly organized transition state leading to the oxazinium intermediate, where the chiral catalyst effectively shields one face of the dienophile. nih.gov

Kinetic Studies and Reaction Rate Analysis to Probe Mechanistic Details

Kinetic studies are fundamental to elucidating the mechanisms of chemical reactions, providing quantitative insights into reaction rates, the influence of various parameters, and the nature of transition states and intermediates. For reactions involving this compound, kinetic analysis primarily focuses on the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, a critical step in many synthetic sequences. Understanding the kinetics of this deprotection is crucial for optimizing reaction conditions and minimizing side reactions.

Detailed research into the acid-catalyzed deprotection of N-Boc protected amines has revealed important mechanistic details. For instance, studies on the cleavage of the Boc group using hydrochloric acid (HCl) in a toluene (B28343) and propan-2-ol mixture have shown that the reaction rate has a second-order dependence on the concentration of HCl. nih.gov This observation suggests a more complex mechanism than a simple protonation followed by unimolecular fragmentation. The proposed mechanism involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov

This second-order dependence on acid concentration has been observed not only with HCl but also with other acids like sulfuric acid and methane (B114726) sulfonic acid, indicating a degree of generality for this kinetic behavior in the deprotection of Boc-protected amines. nih.gov However, the kinetics can vary with the acid used. For example, deprotection with trifluoroacetic acid (TFA) showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, suggesting a different rate-determining step or mechanism is at play under those conditions. nih.gov

The general mechanism for the acid-catalyzed deprotection of the N-Boc group involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the elimination of isobutene and carbon dioxide, releasing the free amine. total-synthesis.com The formation of the stable tertiary carbocation (tert-butyl cation) is a key feature of this mechanism. total-synthesis.com

The following table summarizes representative kinetic data for the deprotection of N-Boc groups under various acidic conditions, illustrating the influence of the acid type and concentration on the reaction rate.

| N-Boc Substrate | Acid | Solvent | Kinetic Dependence on [Acid] | Observations |

| Boc-protected amine | HCl | Toluene/Propan-2-ol | Second-order | The reaction rate is proportional to the square of the HCl concentration. nih.gov |

| Boc-protected amine | H₂SO₄ | Toluene/Propan-2-ol | Second-order | Similar kinetic behavior to HCl-catalyzed deprotection. nih.gov |

| Boc-protected amine | CH₃SO₃H | Toluene/Propan-2-ol | Second-order | Demonstrates the generality of the second-order dependence. nih.gov |

| Boc-protected amine | TFA | Toluene/Propan-2-ol | Inverse on [TFA anion] | A large excess of acid is needed for a reasonable rate. nih.gov |

Beyond traditional acidic conditions, other reagents have been developed for N-Boc deprotection, and their reaction kinetics have been studied to establish milder and more selective protocols. For example, the use of oxalyl chloride in methanol (B129727) has been reported as a mild method for N-Boc cleavage at room temperature. nih.gov The reaction times and yields vary depending on the electronic properties of the substrate. nih.gov Another approach involves the thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can be significantly accelerated under microwave-assisted conditions. researchgate.net

The table below provides an overview of reaction conditions for different N-Boc deprotection methods, which are a direct consequence of the underlying reaction kinetics.

| Deprotection Reagent | Solvent | Temperature | Typical Reaction Time | General Yields |

| Oxalyl chloride | Methanol | Room Temperature | 1–4 hours | Up to 90% nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux / Microwave | 5 min - 1 hour (Microwave) | 81-98% researchgate.net |

| Hexafluoroisopropanol (HFIP) | HFIP | Reflux / Microwave | 5 min - 15 min (Microwave) | 96-98% researchgate.net |

Theoretical and Computational Chemistry Studies on N Boc S 2 Methylamino Propan 1 Ol Systems

Quantum Chemical Calculations of Molecular Interactions and Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional arrangement (conformation) and the subtle forces that govern its structure.

Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds, and determining their relative stabilities. For a molecule with multiple rotatable bonds like N-Boc-(S)-2-(methylamino)propan-1-ol, a multitude of conformations are possible. The most stable conformer, or the global minimum on the potential energy surface, represents the most likely structure the molecule will adopt.

In related amino alcohols such as 2-aminoethanol, 3-aminopropanol, and 4-aminobutanol, computational studies have shown that conformations allowing for intramolecular hydrogen bonding are significantly stabilized. pnnl.gov The energy difference between various conformers, such as staggered and eclipsed forms, dictates the equilibrium population of each. For instance, in simple alkanes like ethane (B1197151) and propane, the energy difference between staggered and eclipsed conformations is a few kcal/mol, leading to a strong preference for the staggered arrangement. fuelmech.org For this compound, the bulky tert-butoxycarbonyl (Boc) group would introduce significant steric hindrance, further influencing the conformational landscape and the relative energies of its stereoisomers.

Table 1: Representative Energy Differences in Conformational Analysis

| Molecule | Conformation Change | Energy Difference (kcal/mol) |

| Ethane | Staggered to Eclipsed | ~2.9 |

| Propane | Staggered to Eclipsed | ~3.3 |

| Butane | Anti to Gauche | ~0.9 |

| Butane | Anti to Eclipsed (H, CH3) | ~3.8 |

| Butane | Anti to Eclipsed (CH3, CH3) | ~4.5 |

This table illustrates typical energy barriers for bond rotation in simple molecules, analogous to the principles that would govern the conformational energetics of this compound. Data adapted from general organic chemistry principles. fuelmech.org

Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the preferred conformation of amino alcohols. pnnl.gov In this compound, an IMHB can form between the hydroxyl group (-OH) as the donor and the nitrogen atom of the methylamino group as the acceptor (OH···N), or potentially the carbonyl oxygen of the Boc group (OH···O=C).

Computational studies on similar amino alcohols have quantified the strength of these interactions. For a series of unsubstituted amino alcohols, the strength of the OH···N bond was found to be maximal for a chain length that allows for an optimal five- or six-membered ring-like structure. pnnl.gov The presence of substituents can significantly modulate the strength of these bonds. Theoretical methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are used to characterize and quantify these weak interactions. pnnl.gov For this compound, the electron-withdrawing nature of the Boc group would likely influence the hydrogen bond accepting ability of the nitrogen atom.

Computational Modeling of Reaction Mechanisms and Prediction of Stereoselectivity

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions and predicting their outcomes, particularly in terms of which stereoisomer is preferentially formed.

In asymmetric reactions, a chiral molecule directs the formation of a new stereocenter. Understanding how this "chiral induction" occurs requires locating and analyzing the transition state (TS) of the stereodetermining step. The transition state is the highest energy point along the reaction coordinate, and its structure dictates the stereochemical outcome. chemscene.com

Modern density functional theory (DFT) calculations are particularly effective at modeling transition states, including the non-covalent interactions (like hydrogen bonding) that are often crucial for stabilizing one transition state over another. chemscene.com For reactions involving this compound as a chiral auxiliary or ligand, computational chemists would model the transition states for the formation of both possible product stereoisomers. The difference in the calculated activation energies (ΔΔG‡) between these competing transition states allows for a prediction of the enantiomeric excess (ee) of the reaction.

This compound can be synthesized from or used to synthesize other chiral molecules, for example, through the ring-opening of epoxides or aziridines. Computational studies can predict both the regioselectivity (which atom is attacked) and the stereoselectivity (the stereochemical outcome) of such reactions.

For instance, in the nucleophilic ring-opening of an epoxide, computational models can determine whether the nucleophile will attack the more or less substituted carbon atom by calculating the activation barriers for both pathways. In the context of N-Boc protected amino alcohols, cyclization reactions to form oxazolidinones can proceed with either retention or inversion of configuration. Computational modeling can help to rationalize these outcomes by examining the potential reaction mechanisms, such as an SN1-like versus an SN2-like pathway.

Application of Density Functional Theory (DFT) and Ab Initio Methods for Electronic and Structural Properties

DFT and ab initio methods are the workhorses of modern computational chemistry, providing a robust framework for investigating the electronic and structural properties of molecules.

DFT methods, with various functionals (e.g., B3LYP, M06-2X), offer a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules and complex reaction pathways. chemscene.com These methods are used to optimize molecular geometries, calculate vibrational frequencies (to confirm structures as minima or transition states), and determine electronic properties such as orbital energies, charge distributions, and molecular electrostatic potentials.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding but can provide higher accuracy, especially for systems where electron correlation is critical. High-level ab initio calculations are often used to benchmark the results obtained from more cost-effective DFT methods. pnnl.gov

For this compound, these methods would be applied to:

Determine the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

Calculate the molecular orbital energies , including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its reactivity.

Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra , which can be compared with experimental data to validate the computed structure.

Map the electron density and electrostatic potential , revealing the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 2: Common Computational Methods and Their Applications

| Method | Acronym | Typical Application |

| Density Functional Theory | DFT | Geometry optimization, reaction mechanisms, electronic properties |

| Møller-Plesset Perturbation Theory | MP2 | High-accuracy energy calculations, study of non-covalent interactions |

| Coupled Cluster Theory | CC | Gold-standard benchmark calculations for energy and properties |

| Atoms in Molecules | AIM | Analysis and quantification of chemical bonds and non-covalent interactions |

| Natural Bond Orbital Analysis | NBO | Study of orbital interactions, charge transfer, and hydrogen bonding |

Synthesis and Academic Applications of N Boc S 2 Methylamino Propan 1 Ol Analogues and Derivatives

Design and Synthesis of Structurally Modified Chiral Amino Alcohol Scaffolds

The synthesis of analogues of N-Boc-(S)-2-(methylamino)propan-1-ol often begins with readily available chiral starting materials, such as amino acids, and employs various synthetic strategies to introduce structural modifications. These methods are designed to be efficient, stereoselective, and versatile, allowing for the creation of a wide array of chiral amino alcohol scaffolds.

A primary method for synthesizing chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation of α-ketoamines. acs.org This technique offers economic and environmental benefits over resolution methods and avoids the need for high-pressure hydrogenation equipment. acs.org For instance, catalysts derived from N-Boc-L-alanine and (S)-1-amino-2-propanol have proven effective in these reductions. acs.org Another approach involves biocatalysis, which utilizes enzymes for the transformation of synthetic chemicals with high chemo-, regio-, and enantioselectivities under mild conditions. nih.gov Enzymes like phenylalanine dehydrogenase have been used to convert keto acids into the corresponding amino acids, which are precursors to chiral amino alcohols. nih.gov

Further modifications of the amino alcohol backbone are common. For example, chiral amino alcohols are key precursors for the synthesis of N-unsubstituted β-aminophosphines, which can be achieved through methods like the nucleophilic ring-opening of N-protected cyclic sulfamidates with metal phosphides. rsc.org A versatile route to L-threonine-derived β-aminophosphines starts from N-Boc protected 2,2-dimethyloxazolidine, a masked amino acid derivative. rsc.org

The synthesis of heterocyclic derivatives represents another significant area of structural modification. Researchers have reported the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate starting from L-serine. tsijournals.com This process involves N-Boc protection, cyclization with 2,2-dimethoxypropane, and subsequent oxidation of the alcohol to an aldehyde, creating a key synthetic precursor for medicinally important compounds. tsijournals.com Similarly, novel heterocyclic amino acid-like derivatives, such as methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, have been synthesized from piperidine (B6355638) carboxylic acids, expanding the library of available building blocks for drug discovery. nih.gov

| Starting Material | Synthetic Strategy | Resulting Scaffold/Analogue | Reference |

|---|---|---|---|

| α-Ketoamines | Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Chiral 1,2-Amino Alcohols | acs.org |

| Keto acids | Biocatalytic reduction using dehydrogenases | Chiral Amino Acids (precursors) | nih.gov |

| L-Threonine | Conversion to N-Boc 2,2-dimethyl oxazolidine (B1195125), then phosphinylation | L-threonine-derived β-aminophosphines | rsc.org |

| L-Serine | N-Boc protection, cyclization, and Swern oxidation | (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | tsijournals.com |

| N-Boc-piperidine-carboxylic acids | Condensation with hydrazine (B178648) derivatives | N-Boc-piperidinyl-1H-pyrazole-4-carboxylates | nih.gov |

Comparative Reactivity and Chiral Induction Studies in Analogous Systems

The reactivity of this compound and its analogues is largely governed by the N-Boc protecting group and the stereogenic center. The tert-butoxycarbonyl (Boc) group is known for its stability towards bases, oxidation, and catalytic hydrogenation, but it is easily cleaved under acidic conditions. researchgate.net This predictable reactivity is fundamental to its use in multi-step synthesis. researchgate.net

A key aspect of these chiral scaffolds is their ability to induce stereochemistry in subsequent reactions. The concept of chirality transfer is central to their application. For example, a modular protocol for synthesizing bis-α-chiral amines utilizes tert-butanesulfinamide (tBS) as the sole chiral source. nih.gov This method involves sequential S-to-C chirality induction and transfer mechanisms, enabling the selective production of all possible stereoisomers. nih.gov

The stereochemical outcome of reactions involving N-Boc protected amino alcohols can be complex. The cyclization of mesylates derived from N-Boc-β-aminoalcohols to form oxazolidinones can proceed with either retention or inversion of configuration at the carbon bearing the hydroxyl group. researchgate.net For instance, sulfonation of certain N-Boc derivatives yields a mixture of oxazolidinone products with both retained and inverted configurations. researchgate.net However, this reactivity can be harnessed; the hydrolysis of N-Boc-oxazolidinones can regenerate the protected amino alcohol with an inverted configuration at the hydroxyl-bearing carbon, providing a method for SN2-type substitution. researchgate.net

The dynamic properties of chiral organolithium species derived from these scaffolds have also been studied. Research on the enantiomerization of N-Boc-2-lithiopyrrolidine showed that the presence of ligands like (−)-sparteine and TMEDA dramatically lowers both the enthalpy and entropy of activation for racemization, indicating a change in the enantiomerization mechanism. nih.gov

| System | Study | Key Finding | Reference |

|---|---|---|---|

| N-Boc-β-aminoalcohols | Cyclization of mesylates | Formation of oxazolidinones can occur with both retention and inversion of configuration. | researchgate.net |

| N-Boc-2-lithiopyrrolidine | Enantiomerization kinetics | Ligands like TMEDA and sparteine (B1682161) significantly lower the activation barrier for racemization. | nih.gov |

| tert-Butanesulfinamide (tBS) imines | Stereodivergent synthesis | Sequential S-to-C chirality induction and transfer allows for the synthesis of bis-α-chiral amines. | nih.gov |

| N-Boc protecting group | General Reactivity | Stable to base and oxidation, but easily removed with acid, enabling selective deprotection. | researchgate.net |

Development of Novel Chiral Ligands and Organocatalysts Derived from Analogues

Chiral amino alcohols and their derivatives are highly valued as precursors for the synthesis of chiral ligands and organocatalysts. Their stereochemistry and functional groups are readily transferred to new catalytic systems, which are then employed in asymmetric synthesis to control the stereochemical outcome of a reaction.

Derivatives of this compound are particularly useful in this context. For example, a ligand created from the combination of N-Boc-L-alanine and (S)-1-amino-2-propanol has been identified as a highly effective catalyst for the asymmetric reduction of acetophenone. acs.org This demonstrates how the inherent chirality of the amino alcohol scaffold can be leveraged to create efficient catalysts.

A significant class of catalysts derived from these scaffolds is chiral β-aminophosphines. rsc.org These compounds, which can be prepared from chiral amino alcohols, have found wide application as bifunctional organocatalysts or as N,P-ligands for asymmetric synthesis. rsc.org The synthesis often involves the modification of the amino and hydroxyl groups of the parent amino alcohol to introduce a phosphine (B1218219) moiety, resulting in a ligand capable of coordinating to a metal center and creating a chiral environment for catalysis. rsc.org

Heterocyclic analogues, such as 1,3-oxazolidines, also serve as important chiral auxiliaries and ligands. tsijournals.com N-Boc protected 2-substituted-1,3-oxazolidines, synthesized from chiral amino acids like serine, are versatile intermediates. The oxazolidine ring acts as a rigid chiral scaffold that can direct the approach of reagents in a stereoselective manner. tsijournals.com

| Parent Scaffold | Ligand/Catalyst Type | Application | Reference |

|---|---|---|---|

| N-Boc-L-alanine and (S)-1-amino-2-propanol | Ruthenium complex | Asymmetric transfer hydrogenation of ketones | acs.org |

| Chiral Amino Alcohols | N-monosubstituted β-aminophosphine derivatives | Bifunctional organocatalysts and N,P-ligands for asymmetric synthesis | rsc.org |

| L-Serine | N-Boc protected 1,3-oxazolidine derivatives | Chiral auxiliaries and ligands in organic synthesis | tsijournals.com |

Exploration of Derivatives in Advanced Peptide Chemistry and Peptidomimetics Research

In the field of medicinal chemistry, derivatives of this compound are valuable building blocks for the synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov

The N-Boc protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase methods. It allows for the sequential addition of amino acids to a growing peptide chain by protecting the amine terminus, which can then be selectively deprotected for the next coupling step. The structural motif of this compound, specifically the N-methyl group, is of particular interest. The incorporation of Nα-alkyl groups (N-alkylation) into a peptide backbone is a powerful strategy to improve biological activity. nih.gov This modification can induce conformational constraints and increase resistance to proteolysis. Convenient procedures have been developed for the direct alkylation of amino acids on solid supports to create these modified peptides. nih.gov

Furthermore, the amino alcohol scaffold can be used to create more complex, non-natural amino acids and heterocyclic systems for incorporation into peptide chains. nih.gov For example, heterocyclic amino acids, such as those based on pyrazole (B372694) and piperidine rings, are increasingly used as building blocks for DNA-encoded chemical libraries, which are powerful tools for drug discovery. nih.gov These heterocyclic derivatives can act as constrained dipeptide surrogates or peptide mimics, forcing the peptide backbone into specific conformations, such as those required for binding to a biological target. nih.gov The synthesis of 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acid-like derivatives highlights this approach, providing new building blocks for creating structurally diverse and potent peptidomimetics. nih.gov

| Structural Modification | Application in Peptidomimetics | Advantage | Reference |

|---|---|---|---|

| Nα-Alkylation (e.g., N-methylation) | Creation of N-alkylated peptide backbones | Improves stability against proteolysis and can enhance biological activity. | nih.gov |

| Incorporation of Heterocyclic Scaffolds | Used as constrained dipeptide surrogates and peptide mimics. | Induces specific, rigid conformations (e.g., β-turns) for improved receptor binding. | nih.gov |

| Synthesis of Novel Heterocyclic Amino Acids | Building blocks for DNA-encoded libraries and diversity-oriented synthesis. | Provides access to novel chemical space for drug discovery. | nih.gov |

Future Research Directions and Emerging Paradigms in Chiral Amino Alcohol Chemistry

Advancements in Sustainable and Green Synthetic Methodologies for Chiral Compounds

The development of sustainable and green synthetic routes for chiral compounds is a primary focus of modern organic chemistry. These methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Biocatalysis: A significant trend is the increasing use of enzymes as catalysts. Biocatalytic routes offer high selectivity and operate under mild, environmentally benign conditions. nih.gov Enzymes such as transaminases, amine dehydrogenases (AmDHs), and transketolases are being engineered and applied to the synthesis of chiral amino alcohols. nih.govfrontiersin.orgacs.orgnih.gov For instance, engineered AmDHs have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversion rates and excellent enantiomeric excess (>99% ee). acs.orgnih.gov This approach, using ammonia (B1221849) as the amino donor, is highly atom-economical and produces water as the main byproduct. frontiersin.org

Borrowing Hydrogen Methodology: The "borrowing hydrogen" (BH) methodology is another green approach that is gaining traction. researchgate.net This technique allows for the amination of alcohols using ammonia or amines, with water being the only byproduct, thus providing a sustainable pathway to amines and their derivatives. researchgate.net This method is particularly relevant for the synthesis of complex chiral amino alcohols from bio-based starting materials. researchgate.net

The following table summarizes key green synthetic approaches for chiral amino alcohols:

| Methodology | Key Features | Example Enzymes/Catalysts |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Transaminases, Amine Dehydrogenases (AmDHs), Transketolases. nih.govfrontiersin.orgacs.orgnih.gov |

| Borrowing Hydrogen | Atom-economical, water as the only byproduct. researchgate.net | Iridium complexes. researchgate.net |

Development of Highly Efficient and Selective Catalytic Systems

The quest for catalysts that offer high efficiency and stereoselectivity is a continuous endeavor in asymmetric synthesis. Research is focused on designing novel catalytic systems that can be applied to a broad range of substrates to produce chiral amino alcohols with high purity.

Transition Metal Catalysis: Transition metal complexes continue to be a cornerstone of asymmetric catalysis. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has emerged as a facile and green method for synthesizing chiral 1,2-amino alcohols. acs.orgnih.gov This approach has been successfully applied to the synthesis of several pharmaceutical agents. nih.gov Additionally, chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines provide a novel pathway to chiral β-amino alcohols. westlake.edu.cn This strategy utilizes a radical polar crossover mechanism to achieve high stereochemical control. westlake.edu.cn Chiral N,N'-dioxide-nickel(II) complexes have also been developed for the asymmetric amination of 3-bromo-3-substituted oxindoles, yielding products with high enantiomeric excess. researchgate.net

Engineered Enzymes: Beyond their use in green chemistry, engineered enzymes are also at the forefront of highly selective catalysis. Directed evolution and protein engineering techniques are being used to create mutant enzymes with enhanced activity, stability, and substrate scope. frontiersin.orgnih.gov For example, through iterative saturation mutagenesis, an engineered amine dehydrogenase was developed with a four-fold improvement in catalytic efficiency for the synthesis of a chiral amino alcohol, while maintaining high enantioselectivity (>99% ee). frontiersin.orgnih.gov

The table below highlights some advanced catalytic systems for chiral amino alcohol synthesis:

| Catalytic System | Key Advantages | Application |

|---|---|---|

| Ruthenium-catalyzed Asymmetric Transfer Hydrogenation | High enantioselectivity, use of unprotected substrates. acs.orgnih.gov | Synthesis of chiral 1,2-amino alcohols. acs.orgnih.gov |

| Chromium-catalyzed Asymmetric Cross-Coupling | Novel pathway, high stereochemical control. westlake.edu.cn | Synthesis of chiral β-amino alcohols. westlake.edu.cn |

| Engineered Amine Dehydrogenases | Improved catalytic efficiency, high enantioselectivity, and stability. frontiersin.orgnih.gov | Asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov |

Integration with Automated Synthesis and High-Throughput Screening for Chiral Library Generation

The discovery of new drugs and materials often relies on the synthesis and screening of large libraries of chiral compounds. The integration of automated synthesis with high-throughput screening (HTS) is a powerful paradigm for accelerating this process.

Automated Synthesis: Automated platforms enable the rapid synthesis of diverse libraries of chiral molecules, including amino alcohols and their derivatives. nih.gov These systems can perform multiple reaction steps and purifications with minimal human intervention, significantly increasing research productivity.

High-Throughput Screening (HTS): The development of rapid and sensitive HTS methods for determining enantiomeric excess (ee) is crucial for analyzing the large number of samples generated by automated synthesis. nih.gov Several innovative HTS assays have been developed:

Fluorescence-based assays: These methods utilize fluorescent probes that interact differently with enantiomers, leading to a measurable change in fluorescence intensity or wavelength. nih.gov This allows for the rapid determination of both yield and ee. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: HTS platforms based on CD spectroscopy can quickly analyze the enantiomeric composition of samples in multi-well plates. nih.govrsc.org This technique is particularly useful for the rapid screening of asymmetric reactions. rsc.org

Colorimetric Methods: New colorimetric assays have been developed for determining the enantiopurity of chiral alcohols. researchgate.net These methods often involve enzymatic reactions that produce a colored product, with the intensity of the color being proportional to the concentration of a specific enantiomer. researchgate.net

The following table outlines various HTS methods for chiral analysis:

| Screening Method | Principle | Advantages |

|---|---|---|

| Fluorescence-based Assays | Differential interaction of enantiomers with a fluorescent probe. nih.gov | High sensitivity, can determine both yield and ee. nih.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. nih.govrsc.org | Rapid analysis in multi-well plates. nih.govrsc.org |

| Colorimetric Methods | Enzymatic reaction produces a colored product from a specific enantiomer. researchgate.net | Simple, visual readout. researchgate.net |

Computational Design and Predictive Modeling for Rational Catalyst and Substrate Development

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of catalysts and the prediction of reaction outcomes. This approach significantly reduces the time and resources required for experimental trial-and-error.

Catalyst Design: Computational methods, such as Density Functional Theory (DFT), are used to model the structure of catalysts and their interactions with substrates. nih.govacs.org This allows researchers to understand the origin of enantioselectivity and to design new catalysts with improved performance. nih.gov Machine learning algorithms are also being employed to rapidly screen potential catalysts and predict their effectiveness. numberanalytics.com This data-driven approach is accelerating the discovery of novel catalytic systems. numberanalytics.com

Predictive Modeling: Computational models can predict the stereochemical outcome of a reaction, guiding the selection of the optimal catalyst and reaction conditions. nih.gov For example, combined experimental and computational studies on chiral metal-organic frameworks (MOFs) have provided a detailed understanding of the enantioselective process, with the predicted enantiomeric excess closely matching experimental results. nih.gov This synergy between computation and experimentation is a powerful paradigm for the development of highly selective asymmetric transformations. bioengineer.org

The table below summarizes the role of computational methods in chiral synthesis:

| Computational Approach | Application | Impact |

|---|---|---|

| Density Functional Theory (DFT) | Modeling catalyst-substrate interactions, understanding enantioselectivity. nih.govacs.org | Rational design of new catalysts. nih.gov |

| Machine Learning | Rapid screening of potential catalysts, predicting catalyst performance. numberanalytics.com | Accelerated discovery of novel catalysts. numberanalytics.com |

| Predictive Modeling | Predicting the stereochemical outcome of reactions. nih.gov | Guides selection of optimal catalysts and conditions, reduces experimental effort. nih.govbioengineer.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Boc-(S)-2-(methylamino)propan-1-ol, and how do reaction conditions affect enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via stereoselective alkylation or reductive amination. For example, α-bromination of a propan-1-one precursor followed by reaction with N-methylamine (as seen in analogous syntheses of cathinone derivatives) can yield the methylamino-propanol backbone . Boc protection is then applied using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to shield the amine group. Enantiomeric purity is influenced by the chiral starting material (e.g., (S)-2-amino-3-phenyl-1-propanol derivatives) and reaction temperature; lower temperatures (0–5°C) minimize racemization during Boc protection .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while and NMR verify structural integrity. Polarimetry ([α]) provides supplementary stereochemical confirmation. For example, (S)-enantiomers of related amino alcohols show distinct optical rotations (e.g., (S)-2-aminopropan-1-ol: [α] = +8.5° in water) . Mass spectrometry (HRMS) ensures molecular weight accuracy, and TLC (using ninhydrin staining) monitors reaction progress .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : The compound may pose acute toxicity (oral/inhalation) and skin/eye irritation. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Storage at 2–8°C in a desiccator prevents degradation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity during the synthesis of this compound?

- Methodological Answer : Enantioselectivity is enhanced by using chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enantiopure precursors. For instance, (S)-2-amino-1-propanol derivatives synthesized via enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) achieve >99% ee . Solvent choice (e.g., toluene for low polarity) and slow addition of Boc anhydride reduce side reactions. Post-synthesis purification via recrystallization (e.g., hexane/ethyl acetate) further isolates the desired enantiomer .

Q. What strategies resolve contradictions in reported yields or enantiomeric excess (ee) for this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, catalyst loading, or workup procedures. Systematic DOE (Design of Experiments) can identify critical parameters (e.g., pH, temperature). For example, a study comparing racemization rates under different Boc-deprotection conditions (TFA vs. HCl/dioxane) revealed TFA at 0°C minimizes ee loss (<0.5% R-isomer) . Cross-validation using multiple analytical methods (e.g., HPLC + polarimetry) ensures data reliability .

Q. How does the Boc group influence the reactivity of this compound in peptide coupling or cross-coupling reactions?

- Methodological Answer : The Boc group stabilizes the amine against oxidation and nucleophilic attack, enabling selective functionalization of the alcohol group. For example, Mitsunobu reactions (using DIAD/TPP) convert the hydroxyl to ethers or esters without affecting the Boc-protected amine. In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the Boc group remains inert under mild conditions (e.g., 50°C, NaCO), facilitating arylations at the β-position . Deprotection with TFA yields the free amine for subsequent couplings .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer : Scale-up introduces heat/mass transfer inefficiencies, increasing racemization risks. Continuous flow reactors improve mixing and temperature control (e.g., maintaining 0–5°C during Boc protection). Process analytical technology (PAT), such as in-line FTIR, monitors ee in real time. Crystallization-driven purification (e.g., using chiral resolving agents like tartaric acid) ensures high ee (>98%) at multi-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.